5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole
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Overview
Description
5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole is an organic compound that belongs to the class of azides and thiazoles. This compound is characterized by the presence of an azidomethyl group, a bromine atom, and a methyl group attached to a thiazole ring. Azides are known for their high reactivity, making them valuable intermediates in organic synthesis and various applications in material science and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as 5-(bromomethyl)-2-bromo-4-methyl-1,3-thiazole, is reacted with sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various molecular targets. Additionally, the azido group can be reduced to an amine, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Azidomethyl)-1,1’-biphenyl-2-yl)-1H-tetrazole: Another azido compound used in pharmaceuticals.
3-Azido-5-(azidomethyl)benzene derivatives: Compounds with similar azido functionalities.
Uniqueness
5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole is unique due to the presence of both azido and bromo groups on the thiazole ring, providing a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-(azidomethyl)-2-bromo-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4S/c1-3-4(2-8-10-7)11-5(6)9-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWJEINLFHHKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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